(Ethylideneamino)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

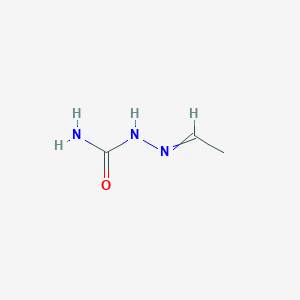

(Ethylideneamino)urea is an organic compound with the molecular formula C3H7N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by an ethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethylideneamino)urea can be synthesized through the reaction of ethylideneamine with urea under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as methanol or ethanol, at elevated temperatures. The reaction can be catalyzed by acids or bases to increase the yield and reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Ethylideneamino)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert this compound into simpler amines or other reduced forms.

Substitution: The ethylideneamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

(Ethylideneamino)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds makes it a useful probe in biochemical assays.

Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Ethylideneamino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. For example, in biological systems, this compound may inhibit enzyme activity by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

Urea: The parent compound of (Ethylideneamino)urea, urea is widely used in agriculture, medicine, and industry. It is a simple molecule with two amine groups attached to a carbonyl group.

Thiourea: Similar to urea, but with a sulfur atom replacing the oxygen atom in the carbonyl group. Thiourea has different chemical properties and applications, particularly in the synthesis of sulfur-containing compounds.

Guanidine: A compound with three amine groups attached to a central carbon atom. Guanidine and its derivatives are used in various chemical and biological applications, including as denaturants and in the synthesis of pharmaceuticals.

Uniqueness

This compound is unique due to the presence of the ethylideneamino group, which imparts different chemical reactivity and properties compared to its parent compound, urea

Biological Activity

(Ethylideneamino)urea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethylidene group attached to an amino urea moiety. This configuration contributes to its ability to interact with various biological targets, leading to significant pharmacological effects. The molecular formula and weight are essential for understanding its reactivity and binding capabilities.

The biological activity of this compound primarily involves its interaction with DNA and other biomolecules. Research has shown that it exhibits hyperchromism with a bathochromic shift , indicating strong binding affinity to DNA, which is crucial for its potential anticancer properties. Molecular docking studies have revealed that this compound interacts with several cancer receptors, suggesting its role as an anticancer agent through modulation of cell proliferation pathways .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound derivatives. For instance, certain derivatives have demonstrated potent antiproliferative activities against various cancer cell lines, including:

- HCT116 (human colon cancer)

- MCF-7 (breast cancer)

- U87 MG (glioblastoma)

- A549 (adenocarcinoma)

These compounds have been shown to inhibit key signaling pathways such as PI3K and mTOR, which are vital for cancer cell survival and proliferation .

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. In vitro studies have shown promising results against several bacterial strains, including:

- Escherichia coli

- Klebsiella pneumoniae

- Staphylococcus aureus

Notably, some derivatives exhibited significant growth inhibition against Acinetobacter baumannii, highlighting their potential as novel antimicrobial agents .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound derivatives on human cancer cell lines, revealing IC50 values in the nanomolar range for some compounds. These results suggest that specific structural modifications can enhance anticancer activity while reducing toxicity .

- Antimicrobial Activity : Another investigation focused on the synthesis of new urea derivatives, which were screened against various pathogens. One compound demonstrated a 94.5% growth inhibition rate against Acinetobacter baumannii, indicating its potential as a therapeutic agent in treating resistant infections .

Data Table: Biological Activities Summary

Properties

IUPAC Name |

(ethylideneamino)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNNCDSJWDQYPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.